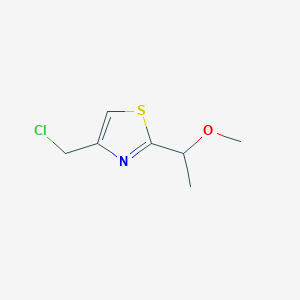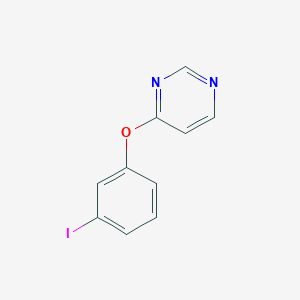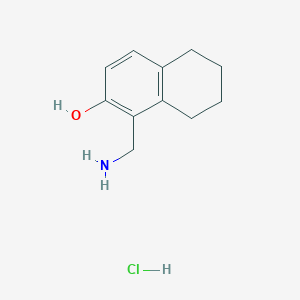
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Vue d'ensemble
Description
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the linear formula H2NCH2C6H10OH · HCl . It is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride) has been reported . This process involves the reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide .Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can be represented by the SMILES string Cl.NCC1(O)CCCCC1 . The molecular weight of this compound is 165.66 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride are not available, amines in general are known to undergo a variety of reactions. For instance, primary aliphatic amines can serve as synthetic equivalents to alkyl cations, radicals, and anions under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride include a molecular weight of 165.66 and a melting point of 217-219 °C (lit.) .Applications De Recherche Scientifique
Medicine: Anticonvulsant and Analgesic Agent
“1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride” has been explored for its potential use as an anticonvulsant and analgesic agent. Its structural similarity to known compounds with central nervous system (CNS) activity suggests that it may modulate neurotransmitter systems, providing relief from neuropathic pain and preventing seizures .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound is utilized in enzyme inhibition studies. It serves as a scaffold for developing inhibitors against specific enzymes that are crucial in disease pathways, aiding in the discovery of new therapeutic agents .
Pharmacology: Treatment of Cerebral Diseases
The pharmacological application of this compound includes its use in the treatment of cerebral diseases. It has been associated with the synthesis of gabapentin, a drug known for treating epilepsy and hypokinesia, highlighting its significance in neurological research .
Neuroscience: Dopaminergic Research
Neuroscience research benefits from this compound’s potential dopaminergic activity. It may be used to study dopamine receptor interactions and the effects on neurological processes such as motor control, reward, and cognitive functions .
Analytical Chemistry: Fluorescent Tracing
“1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride” can act as a fluorescent tracer in analytical chemistry. Its fluorescent properties enable it to be used in imaging techniques, providing a tool for tracking biological molecules and processes .
Organic Synthesis: Intermediate for Antifungal Medications
In organic synthesis, this compound is a valuable intermediate in the production of antifungal medications. Its role in synthesizing terbinafine hydrochloride, used to treat fungal infections, exemplifies its utility in drug development .
Material Science: Polymer Modification
The compound’s chemical structure allows it to be used in material science for polymer modification. It can be incorporated into polymers to alter their properties, such as increasing fluorescence or changing solubility characteristics .
Chemical Synthesis: Building Block for Dyes and Pigments
Lastly, “1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride” serves as a building block in the chemical synthesis of dyes and pigments. Its aromatic structure is conducive to the formation of complex molecules with desired color properties .
Safety and Hazards
Orientations Futures
While specific future directions for 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride are not available, research in the field of organic compounds and their applications continues to evolve. For instance, Sn–Pb mixed perovskite solar cells, which use organic compounds, have shown promise and are a current area of research .
Propriétés
IUPAC Name |
1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;/h5-6,13H,1-4,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYQFTHNFBZUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



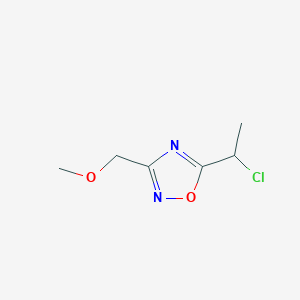
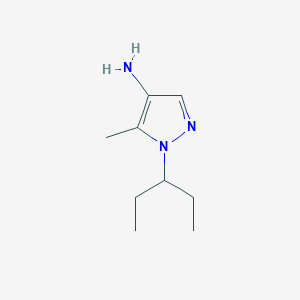



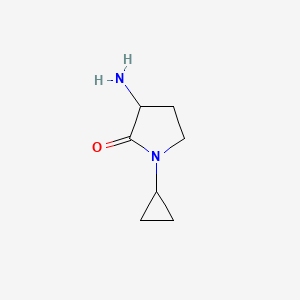

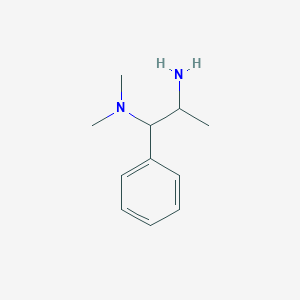

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
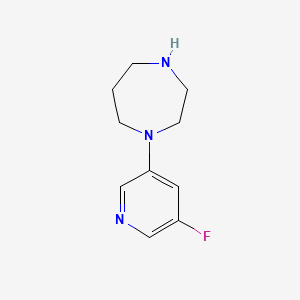
![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
